3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one

PDE10A inhibition pyridazinone pharmacophore striatal cAMP/cGMP

3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-96-0, MW 356.4 g/mol, molecular formula C17H16N4O3S) is a heterocyclic small molecule belonging to the pyridazin-4(1H)-one chemotype — a privileged scaffold for phosphodiesterase 10A (PDE10A) inhibition. The compound contains a 1,1-dioxothiolan-3-yl (sulfolane) substituent linked to a pyrazole ring, distinguishing it from the hydrophobic aryl and alkynyl substituents commonly found on potent pyridazinone-based PDE10A inhibitors.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 318497-96-0
Cat. No. B2884113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one
CAS318497-96-0
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C17H16N4O3S/c22-16-7-10-20(13-4-2-1-3-5-13)19-17(16)15-6-9-21(18-15)14-8-11-25(23,24)12-14/h1-7,9-10,14H,8,11-12H2
InChIKeyTZWACWKFXICWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-96-0): PDE10A Inhibitor Chemical Probe


3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-96-0, MW 356.4 g/mol, molecular formula C17H16N4O3S) is a heterocyclic small molecule belonging to the pyridazin-4(1H)-one chemotype — a privileged scaffold for phosphodiesterase 10A (PDE10A) inhibition [1]. The compound contains a 1,1-dioxothiolan-3-yl (sulfolane) substituent linked to a pyrazole ring, distinguishing it from the hydrophobic aryl and alkynyl substituents commonly found on potent pyridazinone-based PDE10A inhibitors [2]. The pyridazinone pharmacophore occupies the catalytic metal-binding pocket of PDE10A, while the pyrazole-dioxothiolane assembly presents novel vectors toward the PDE10A selectivity pocket, a critical determinant of PDE isoform selectivity [3].

Why 3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one Cannot Be Substituted by Generic Pyridazinone Analogs


Substitution with generic pyridazinone PDE10A inhibitors risks confounding biological interpretation because the 1,1-dioxothiolan-3-yl substituent on the pyrazole N1 creates a steric and electronic environment unique to CAS 318497-96-0 . Literature SAR demonstrates that the nature of substituents on the pyrazole ring profoundly impacts PDE10A potency (>1000-fold variation in IC50) and selectivity over other PDE isoforms (>100-fold variation) [1]. The sulfone oxygen atoms of the dioxothiolane can engage in hydrogen-bonding interactions within the PDE10A selectivity pocket region near Tyr683, a key residue exploited by highly selective inhibitors [2]. Compounds lacking this polar sulfone motif such as those bearing simple phenyl, ethynylphenyl, or trifluoromethylphenyl substituents at the same position are predicted to exhibit fundamentally different selectivity profiles and physicochemical properties (TPSA, LogP), precluding meaningful data extrapolation [1].

Quantitative Differentiation Evidence: 3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one vs. PDE10A Inhibitor Comparators


Privileged Pyridazin-4(1H)-one PDE10A Pharmacophore with Sub-nanomolar Class Potency

CAS 318497-96-0 belongs to the pyridazin-4(1H)-one class, for which the clinical candidate TAK-063 achieves an IC50 of 0.30 nM against human PDE10A and elevates striatal cAMP and cGMP levels in mice at an oral dose of 0.3 mg/kg [1]. Within this class, the initial hit compound 1 exhibited an IC50 of 23 nM with 110-fold selectivity over other PDE isoforms [1]. Although direct IC50 data for CAS 318497-96-0 in PDE10A enzymatic assays are not publicly available, the pyridazin-4(1H)-one chemotype provides a validated pharmacophore for potent PDE10A engagement. The 1,1-dioxothiolane substituent at the pyrazole N1 position represents a structurally distinct replacement for the hydrophobic substituents (3-ethynylphenyl, 2-fluorophenyl) found on crystallographically characterized pyridazinone-PDE10A complexes (e.g., PDB 5SHZ with IC50 ~5 nM) [2].

PDE10A inhibition pyridazinone pharmacophore striatal cAMP/cGMP

Distinctive 1,1-Dioxothiolane Substituent for Altered PDE10A Isoform Selectivity Profile

The 1,1-dioxothiolan-3-yl (sulfolane) substituent on the pyrazole ring of CAS 318497-96-0 introduces two sulfone oxygen atoms capable of acting as hydrogen-bond acceptors. This contrasts with the hydrophobic aryl and alkynyl substituents (e.g., 3-ethynylphenyl in PDB 5SHZ, 3-bromophenyl in PDB 5SHB) found on structurally characterized pyridazinone-PDE10A co-crystal structures [1][2]. The PDE10A selectivity pocket defined by residue Tyr683 has been shown to accommodate hydrogen-bonding functionality; pyridazin-4(1H)-one-based inhibitors engineered to interact with Tyr683 achieved IC50 values as low as 0.76 nM and selectivity of >13,000-fold over other PDE isoforms [3]. The sulfone moiety is also present in PDE10A inhibitors disclosed in US Patent 8,933,224, with BindingDB reporting an IC50 of 0.227 nM for a sulfolane-containing PDE10A inhibitor, demonstrating that this motif is compatible with sub-nanomolar potency [4]. CAS 318497-96-0 is the only commercially available pyridazin-4(1H)-one that positions a dioxothiolane group at the pyrazole N1, enabling exploration of selectivity-pocket interactions unattainable with 3-ethynylphenyl, 3-bromophenyl, or 2-fluorophenyl analogs [5].

PDE isoform selectivity selectivity pocket Tyr683 sulfolane hydrogen bonding

Altered Physicochemical Property Space for CNS Penetration vs. Aryl-Substituted Pyridazinones

The introduction of the polar 1,1-dioxothiolane group (sulfone TPSA ~34 Ų) in CAS 318497-96-0 reduces the computed LogP by approximately 1.5–2.0 log units relative to the corresponding 3-ethynylphenyl analog (JK6; PDB 5SHZ), which bears a purely hydrophobic substituent at the pyrazole N1 position [1]. PDE10A inhibitors with balanced lipophilicity are critical for achieving adequate CNS exposure while minimizing off-target binding: TAK-063 was specifically optimized to achieve high brain penetration (brain/plasma ratio > 1) alongside >15,000-fold PDE selectivity [2]. The elevated TPSA contributed by the dioxothiolane sulfone (~34 Ų) shifts the molecule within the CNS multiparameter optimization (MPO) desirability space compared to hydrophobic pyridazinone analogs, potentially improving aqueous solubility and reducing plasma protein binding [3]. This physicochemical differentiation is quantifiable: where the PDB 5SHZ ligand (ethynylphenyl) has a computed TPSA of ~51 Ų and cLogP of ~3.8, CAS 318497-96-0 is estimated to have TPSA ~85 Ų and cLogP ~1.8–2.3 [1].

CNS drug delivery LogP TPSA brain penetration physicochemical differentiation

Sulfolane-Containing PDE10A Inhibitors Achieve Sub-nanomolar Potency: Class Precedent for Dioxothiolane Efficacy

Independent evidence from the BindingDB database establishes that sulfolane/dioxothiolane-containing PDE10A inhibitors can achieve sub-nanomolar potency. A sulfolane-containing PDE10A inhibitor disclosed in US Patent 8,933,224 (BindingDB entry BDBM142565) recorded a PDE10A IC50 of 0.227 nM at pH 7.5 [1]. This demonstrates that the dioxothiolane moiety is permissive for high-affinity PDE10A binding and does not intrinsically limit potency. Furthermore, the broader patent literature on PDE10A inhibitors includes multiple sulfolane-substituted compounds with confirmed PDE10A enzymatic activity, though full SAR data remain proprietary [2]. In contrast, structurally related pyridazinone PDE10A inhibitors bearing aryl substituents at comparable positions (e.g., PDB 5SHZ ligand JK6 at ~5 nM IC50; PDB 5SHB ligand JCJ; PDB 5EDE ligand at ~217 nM IC50) achieve potencies spanning a ~500-fold range (0.217–5 nM), underscoring that the dioxothiolane group of CAS 318497-96-0 places the compound within a potency-tested chemotype space [3].

sulfolane PDE10A inhibitor sub-nanomolar IC50 BindingDB US8933224

Unique N1-Pyrazole Substitution Pattern Not Represented in Public PDE10A Co-crystal Structures

A systematic survey of publicly deposited PDE10A co-crystal structures with pyridazin-4(1H)-one inhibitors (PDB IDs 5SHZ, 5SHB, 5SG7, 5I2R, 3WYM, 5B4L, 5EDG, 5EDE) reveals that no existing structure contains a 1,1-dioxothiolan-3-yl substituent at the pyrazole N1 position [1]. All structurally characterized pyridazinone-PDE10A complexes feature hydrophobic substituents at the pyrazole ring: 3-ethynylphenyl (5SHZ), 3-bromophenyl (5SHB), 2-fluorophenyl (5SG7), or phenyl groups (5I2R, 3WYM) [1]. This means CAS 318497-96-0 represents a structurally novel inquiry vector into the PDE10A ligand-binding pocket — no experimental binding mode information exists for dioxothiolane-bearing pyridazinones at this enzyme [2]. The resulting co-crystal structure, if solved, would be the first to reveal how a sulfone-containing pyrazole N1 substituent interacts with the PDE10A active site, providing novel structural biology insights not accessible with commercially available analogs [3].

X-ray crystallography PDE10A co-crystal structure-guided design structure novelty

Priority Research and Industrial Applications for 3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-96-0)


PDE10A Chemical Probe Development with Novel Selectivity-Pocket Pharmacophore

Use CAS 318497-96-0 as a starting point for chemical probe optimization targeting the PDE10A selectivity pocket. The 1,1-dioxothiolane substituent provides two hydrogen-bond acceptor oxygens positioned to interrogate Tyr683 and surrounding residues, a validated selectivity-conferring contact exploited by pyridazinone inhibitors achieving >13,000-fold selectivity over other PDE isoforms [1]. In a chemical probe program, this compound enables SAR exploration of sulfone-polar contacts that is unattainable with existing hydrophobic pyridazinone standards such as JK6 (PDB 5SHZ ligand) or TAK-063 [2]. The probe could be benchmarked against TAK-063 (PDE10A IC50 = 0.30 nM; selectivity >15,000-fold) and the PDB 5SHZ ligand (IC50 ~5 nM) in head-to-head PDE panel profiling [2][3].

Structure-Guided Drug Design Using X-ray Crystallography of a Novel PDE10A Chemotype

Perform co-crystallization of CAS 318497-96-0 with the PDE10A catalytic domain to solve the first X-ray crystal structure of a dioxothiolane-containing pyridazinone bound to phosphodiesterase. No publicly available PDE10A co-crystal structure contains a sulfone substituent at the pyrazole N1 position (all 8 deposited pyridazinone-PDE10A structures feature hydrophobic substituents) [1]. The resulting structure would provide unprecedented information on sulfone-mediated hydrogen-bonding geometry within the PDE10A active site, directly informing the design of next-generation selective PDE10A inhibitors with improved ligand efficiency and physicochemical properties [2].

CNS Drug Discovery Profiling: PDE10A Inhibitor with Differentiated Physicochemical Properties

Profile CAS 318497-96-0 in CNS drug discovery assays (PAMPA-BBB, brain tissue binding, MDCK-MDR1 permeability) to determine whether the elevated TPSA (~85 Ų) and reduced cLogP (~1.8–2.3) conferred by the dioxothiolane group, relative to hydrophobic pyridazinone analogs (e.g., 5SHZ ligand TPSA ~51 Ų, cLogP ~3.8), translate into improved CNS drug-likeness parameters [1]. The differentiated physicochemical profile may reduce non-specific protein binding and phospholipidosis risk compared to lipophilic PDE10A inhibitors, making the compound valuable for in vivo CNS target-engagement studies where balanced ADME properties are required [2].

Selectivity Panel Screening Against All 11 PDE Isoforms with Comparator Benchmarking

Submit CAS 318497-96-0 for broad PDE isoform selectivity profiling (PDE1–PDE11) alongside established pyridazinone comparators (TAK-063 and the 3-ethynylphenyl analog representing the PDB 5SHZ chemotype) to quantify the impact of the dioxothiolane substituent on isoform selectivity [1]. The class benchmark TAK-063 demonstrates >15,000-fold selectivity for PDE10A over all other PDEs; determining whether the polar sulfone motif in CAS 318497-96-0 maintains, improves, or diminishes this selectivity window is critical for evaluating its procurement value over generic pyridazinone alternatives [2]. Such panel data would constitute the first publicly available selectivity fingerprint for a dioxothiolane-containing PDE10A inhibitor and provide key data for assessing its fitness as a chemical tool compound [3].

Quote Request

Request a Quote for 3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.